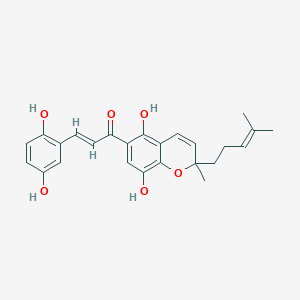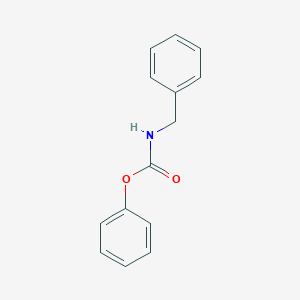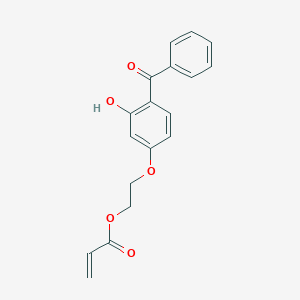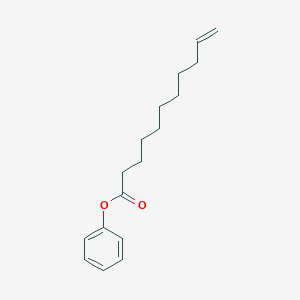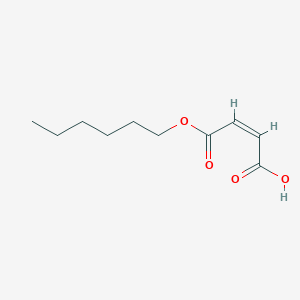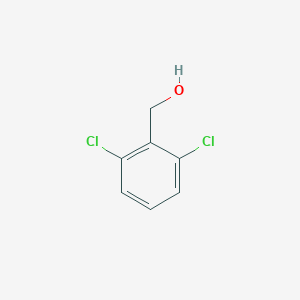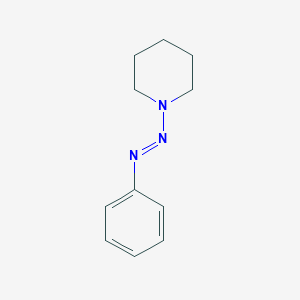
1-碘-2,2-二甲基丙烷
描述
Mechanism of coupling of 1-Iodo-2,2-dimethylpropane was carried out by electrochemically generated nickel complex promoter [Ni(PPh3)4].
科学研究应用
合成和结构研究
合成和分解:Megen等人(2014年)的研究讨论了使用2,2-二甲基丙烷-1,3-二胺、氢碘酸和碘合成和热分解碘包合物。该化合物可以在释放碘后转化为2,2-二甲基丙烷-1,3-二碘化铵 (Megen, Jablonka, & Reiss, 2014)。
结构表征和分类:Heimgert等人(2022年)探讨了2,2-二甲基丙烷-1,3-二胺与盐酸反应,导致形成各种晶体形式。这项研究有助于理解这类化合物的结构多样性 (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022)。
化学行为和反应
振动光谱:Crowder和Lin(1980年)研究了1-氯-2,2-二甲基丙烷的红外和拉曼光谱,提供了相关化合物的振动性质和分子结构的见解 (Crowder & Lin, 1980)。
电催化偶联:Schiavon、Bontempelli和Corain(1981年)研究了使用镍配合物对1-碘-2,2-二甲基丙烷进行电催化偶联。他们的研究为了解此类反应的机制提供了宝贵信息 (Schiavon, Bontempelli, & Corain, 1981)。
微波辅助合成:Zheng等人(2006年)展示了一种用于制备乙炔基芳基硼酸酯的微波辅助合成方法,包括2,2-二甲基丙烷-1,3-二基的衍生物。这种技术对于开发用于碳水化合物的荧光传感器是相关的 (Zheng, Reid, Lin, & Wang, 2006)。
纳米管中的构象偏好:Kuznetsov(2014年)对纳米管中2,2-二甲基丙烷的结构和构象行为进行了研究,提供了有关受限空间内分子相互作用和动力学的见解 (Kuznetsov, 2014)。
催化和络合物形成
- 钯配合物形成:Hahn等人(2004年)使用1,3-双-(3-新戊基苯并咪唑-2-基亚甲基)-2,2-二甲基丙烷合成了一种钯(II)二卡宾配合物,增进了对金属有机框架和催化的理解 (Hahn, von Fehrena, Wittenbecher, & Fröhlich, 2004)。
作用机制
Target of Action
1-Iodo-2,2-dimethylpropane, also known as Neopentyl Iodide, is primarily used in organic synthesis . Its primary target is the electrochemically generated nickel (0) complex promoter [Ni (PPh 3) 4 ] .
Mode of Action
Neopentyl Iodide interacts with its target through a process known as coupling . This process is facilitated by the electrochemically generated nickel (0) complex promoter [Ni (PPh 3) 4 ] .
Biochemical Pathways
Its use in organic synthesis suggests that it may play a role in various chemical reactions, particularly those involving coupling .
Pharmacokinetics
Its physical properties such as its boiling point (70-71 °c/100 mmhg) and density (1494 g/mL at 25 °C) suggest that it may have unique pharmacokinetic properties .
Result of Action
The result of Neopentyl Iodide’s action is the facilitation of coupling reactions in organic synthesis . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved.
Action Environment
The action of Neopentyl Iodide can be influenced by various environmental factors. For instance, it is light sensitive , which means its stability and efficacy could be affected by exposure to light. Furthermore, its physical properties such as boiling point and density could also be influenced by temperature and pressure .
安全和危害
属性
IUPAC Name |
1-iodo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZXIJETZZARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065904 | |
| Record name | Propane, 1-iodo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15501-33-4 | |
| Record name | 1-Iodo-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15501-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015501334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-iodo-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-iodo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neopentyl iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV5L8SHD6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of neopentyl iodide?
A1: Neopentyl iodide has the molecular formula C5H11I and a molecular weight of 198.06 g/mol.
Q2: Are there any notable spectroscopic features of neopentyl iodide?
A2: Yes, at low temperatures (-150 to -170 °C), variable temperature 1H NMR spectroscopy reveals hindered rotation of the t-butyl group in neopentyl bromide and iodide. This is evidenced by changes in the t-butyl resonance peaks. []
Q3: How does neopentyl iodide react on a platinum (Pt(111)) surface?
A3: On Pt(111) surfaces, neopentyl iodide readily undergoes C-I bond scission, similar to other alkyl halides. The resulting neopentyl surface species can undergo several reactions:
- Neopentane formation: Neopentyl groups can recombine with surface hydrogen and desorb as neopentane. This pathway is favored when hydrogen is pre-dosed on the surface. [] [] [] []
- Isobutene formation: Neopentyl groups can undergo a series of dehydrogenation and rearrangement steps, leading to the formation and desorption of isobutene. [] []
- Neopentylidyne formation: Both 1,1- and 1,3-diiodo neopentanes, precursors to neopentylidene and 2,2-dimethyl propane-1,3-diyl intermediates respectively, can eventually convert to neopentylidyne on Pt(111) surfaces after undergoing various dehydrogenation and rearrangement processes. []
Q4: How does the reactivity of neopentyl groups on platinum differ from nickel surfaces?
A4: On nickel surfaces, dehydrogenation reactions of alkyl groups are generally much faster than on platinum. Additionally, α-hydride elimination is favored on nickel, whereas both α- and γ-hydride eliminations occur at comparable rates on platinum. []
Q5: Can neopentyl iodide be used in cross-coupling reactions?
A5: Yes, neopentyl iodide can participate in cross-coupling reactions:
- Nickel-catalyzed cross-coupling: (dppf)NiCl2 catalyzes the cross-coupling of neopentyl iodides with organozinc reagents, offering an effective route to forming new carbon-carbon bonds. [] [] [] [] []
- Palladium-catalyzed cross-coupling: Neopentyl iodides can be coupled with vinyl iodides in the presence of palladium catalysts to synthesize trisubstituted alkenes. []
Q6: What is the role of neopentyl iodide in studying hydrocarbon catalytic conversion reactions?
A6: The diiodo derivatives of neopentane, namely 1,1-diiodo neopentane and 1,3-diiodo neopentane, serve as precursors to important reaction intermediates (neopentylidene and 2,2-dimethyl propane-1,3-diyl respectively) relevant to hydrocarbon catalytic conversions. By studying the thermal chemistry of these diiodo compounds on Pt(111), researchers can gain insights into the mechanisms of processes like oil reforming. []
Q7: Are there examples of neopentyl iodide participating in SRN1 reactions?
A7: Yes, neopentyl iodide undergoes SRN1 reactions with carbanions in the presence of FeBr2 in DMSO. For instance, it reacts with acetophenone enolate ions to yield the substitution product. Similarly, it reacts with 1-iodoadamantane and the enolate ion of 2-naphthyl methyl ketone under these conditions, confirming the SRN1 mechanism. []
Q8: How does the choice of solvent influence the reaction mechanism of neopentyl iodide with arenethiolate anions?
A8: Research shows that the reaction mechanism can shift from SRN1 to polar SN2 depending on the solvent used. This conclusion is based on non-kinetic evidence gathered from reactions using neopentyl iodide as a model system. []
Q9: How is neopentyl iodide used in material science?
A9: Neopentyl iodide has been investigated as a precursor for carbon doping during the growth of semiconductor materials like GaAs, AlGaAs, and AlAs using chemical beam epitaxy (CBE). []
Q10: Are there any synthetic applications of neopentyl iodide beyond cross-coupling reactions?
A10: Yes, neopentyl iodide is utilized in the synthesis of:
- Neopentyl ethers: It reacts with phenols and hydroquinones in the presence of cesium carbonate to yield neopentyl ethers, valuable protecting groups in organic synthesis. This reaction is particularly useful because it effectively converts even sterically hindered substrates to the desired neopentyl ethers. []
- Lanthanide trialkyls: Neopentyl iodide reacts with ytterbium metal to produce the solvated ytterbium alkyl complex Yb(CH2tBu)3(thf)2, important for studying lanthanide organometallic chemistry. []
Q11: Can neopentyl iodide be used to study electron transfer reactions?
A11: Yes, the reaction between the fluorescent 2-naphthoxide anion and neopentyl iodide serves as a model system for studying electron transfer mechanisms. This reaction generates alkyl radicals and leads to various substitution products, providing insights into the regiochemistry and mechanism of radical reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



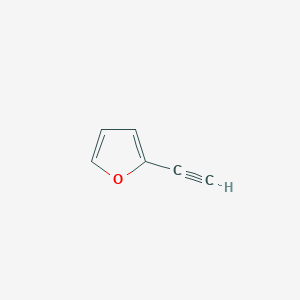
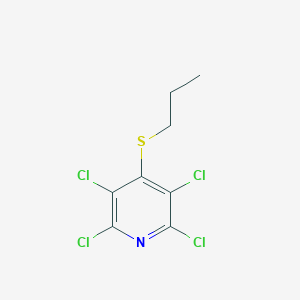
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

